Lead tungstate

Description

Properties

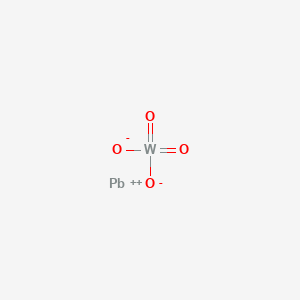

IUPAC Name |

dioxido(dioxo)tungsten;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Pb.W/q;;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTZYSOLHFIEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbWO4, O4PbW | |

| Record name | LEAD TUNGSTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896962 | |

| Record name | Lead tungstate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead tungstate is a white to pale yellow powdery solid. Sinks in water. (USCG, 1999), White powder; Insoluble in water; [HSDB] | |

| Record name | LEAD TUNGSTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead tungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.03 g/100 g water at 20 °C, Insoluble in water, Soluble in alkaline, Soluble in sodium hydroxide solutions | |

| Record name | LEAD TUNGSTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

8.235 at 68 °F (Stolzite) 8.46 at 68 °F (Raspite) (USCG, 1999), 8.24 g/cu cm (stolizite); 8.46 g/cu cm (raspite) | |

| Record name | LEAD TUNGSTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD TUNGSTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Yellow tetragonal crystals (stolzite); monoclinic crystals (raspite) | |

CAS No. |

7759-01-5 | |

| Record name | LEAD TUNGSTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007759015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead tungsten oxide (PbWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead tungstate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead tungsten tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TUNGSTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2053.4 °F (USCG, 1999), 1130 °C (stolzite) | |

| Record name | LEAD TUNGSTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD TUNGSTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

what are the scintillating properties of lead tungstate

An In-depth Technical Guide to the Scintillating Properties of Lead Tungstate (B81510) (PbWO₄)

Introduction

Lead tungstate (PbWO₄), often abbreviated as PWO, is a high-density inorganic scintillator crystal that has garnered significant attention in the fields of high-energy physics, nuclear medicine, and industrial inspection.[1] Its unique combination of properties, including a high density, fast decay time, and excellent radiation hardness, makes it a material of choice for applications requiring the precise detection of high-energy photons and particles.[1][2] Notably, PbWO₄ is extensively used in the electromagnetic calorimeters of major particle physics experiments, such as the Compact Muon Solenoid (CMS) at CERN's Large Hadron Collider.[1][3]

This technical guide provides a comprehensive overview of the core scintillating properties of this compound, details the experimental protocols for their measurement, and visualizes key processes and workflows. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize or are exploring the use of scintillation detectors.

Core Scintillating and Physical Properties

The performance of this compound as a scintillator is defined by a set of key physical and optical characteristics. These properties determine its efficiency in absorbing incident radiation and converting it into detectable light signals. The primary quantitative properties of PbWO₄ are summarized in the tables below.

Table 1: Physical and Mechanical Properties of PbWO₄

| Property | Value | Unit |

| Density | 8.28[1][3][4][5] | g/cm³ |

| Radiation Length | 0.92[1][3][4][5] | cm |

| Molière Radius | 2.19[4][6] | cm |

| Melting Point | 1123[1] | °C |

| Hardness | 4[5] | Mohs |

| Refractive Index | 2.16[1][3][4][5] | - |

| Hygroscopicity | No[1][3][4][5] | - |

| Cleavage Plane | (101)[1][3][4] | - |

Table 2: Scintillation Properties of PbWO₄

| Property | Value | Unit |

| Light Yield (relative to NaI:Tl) | 0.5[1][3][4] | % |

| Light Yield (absolute) | ~250[7] | photons/MeV |

| Emission Peak | 440/530[1][3][4], 450-550[4][6] | nm |

| Decay Time (fast component) | ~2 - 6[3][4][5][6][8] | ns |

| Decay Time (slow component) | ~6 - 30[3][4][5][8] | ns |

Table 3: Radiation Hardness of PbWO₄

| Property | Description |

| Radiation Hardness | Highly resistant to radiation damage.[2][3][9] |

| Transmittance Degradation | Minimal degradation in optical transmittance up to 10⁶ rad of gamma-ray irradiation.[4][6][9] |

| Damage Cause | Primarily caused by the formation of color centers due to oxygen vacancies.[10][11][12] |

Experimental Protocols

The characterization of this compound's scintillating properties involves a range of sophisticated experimental techniques. These protocols are essential for quality control during crystal production and for calibrating detector performance.

Light Yield Measurement

The light yield, or scintillation efficiency, is a measure of the number of photons produced per unit of energy deposited by incident radiation.

-

Objective: To quantify the light output of a PbWO₄ crystal relative to a standard scintillator (e.g., NaI(Tl)) or in absolute terms (photons/MeV).

-

Methodology:

-

A radioactive source emitting gamma rays of a known energy (e.g., ¹³⁷Cs, which emits 662 keV gamma rays) is placed at a fixed distance from the PbWO₄ crystal.

-

The crystal is optically coupled to a photodetector, typically a photomultiplier tube (PMT), to ensure efficient light collection. The entire setup is housed in a light-tight box to eliminate ambient light.

-

As the gamma rays interact with the crystal, scintillation light is produced. The PMT converts these photons into an electrical pulse.

-

The output pulses from the PMT are processed by amplification and shaping electronics and then analyzed by a Multi-Channel Analyzer (MCA).[13] The MCA builds a pulse height spectrum, where the position of the photopeak is proportional to the light yield.

-

The measurement is repeated under identical conditions with a reference scintillator of known light yield, such as NaI(Tl).

-

The light yield of the PbWO₄ crystal is then calculated by comparing the position of its photopeak to that of the reference scintillator.

-

Decay Time Measurement

The decay time characterizes the speed of the scintillation process, which is crucial for applications requiring high count rates and precise timing.

-

Objective: To measure the time constants of the fast and slow components of the scintillation light emission.

-

Methodology (Delayed Coincidence / Single-Photon Method):

-

The PbWO₄ crystal is irradiated with a radioactive source.[14]

-

Two PMTs view the scintillator. The first PMT (the "start" or "trigger" PMT) is set up to detect a significant number of photoelectrons from each scintillation event, providing a precise start time for the event.[14][15]

-

The second PMT (the "stop" PMT) is configured to detect, on average, only a single photoelectron per event. This is achieved by using a diaphragm with a small aperture to limit the light reaching its photocathode.[14]

-

The time difference between the signals from the "start" PMT and the "stop" PMT is measured using a Time-to-Digital Converter (TDC) or a high-speed digital oscilloscope.[14]

-

A histogram of these time differences is accumulated over many events. This histogram represents the probability distribution of photon emission over time.

-

The resulting decay curve is fitted with one or more exponential functions to extract the decay time constants.[15]

-

Energy Resolution Measurement

Energy resolution is the ability of a detector to distinguish between two gamma rays with very similar energies.

-

Objective: To determine the full width at half maximum (FWHM) of the photopeak in the energy spectrum, typically expressed as a percentage of the peak position.

-

Methodology:

-

A monoenergetic gamma-ray source is used to irradiate the PbWO₄ crystal coupled to a PMT.

-

The pulse height spectrum is acquired using an MCA.

-

The photopeak in the spectrum is fitted with a Gaussian function.

-

The energy resolution is calculated as: Resolution (%) = (FWHM / Peak Position) * 100.

-

For high-energy physics applications, this measurement is often performed using a prototype calorimeter in a particle test beam to evaluate its performance in distinguishing between different types of particles and interaction energies.[16]

-

Radiation Hardness Evaluation

This protocol assesses the ability of the PbWO₄ crystal to maintain its scintillating properties after exposure to high levels of ionizing radiation.

-

Objective: To measure the degradation in light output and optical transmittance as a function of the absorbed radiation dose.

-

Methodology:

-

The initial light output and longitudinal optical transmittance of the PbWO₄ crystal are measured.

-

The crystal is then exposed to a high-intensity radiation source, such as a ⁶⁰Co gamma-ray source, at a controlled dose rate.[10]

-

The light output and transmittance are monitored in-situ during irradiation or measured at specific dose intervals until a target total dose is reached.

-

The degradation of these properties is plotted as a function of the integrated dose to characterize the radiation damage.[10]

-

Recovery of the crystal's properties can also be studied over time after irradiation or by applying thermal or optical annealing processes.[17]

-

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental scintillation mechanism in PbWO₄ and the experimental workflows for its characterization.

Caption: A simplified diagram of the scintillation process in a this compound crystal.

Caption: Experimental workflow for measuring scintillation decay time using the delayed coincidence method.

Caption: Experimental workflow for measuring the relative light yield of a PbWO₄ scintillator.

Conclusion

This compound is a critical material in modern radiation detection, prized for its high stopping power, rapid response, and resilience in high-radiation environments.[2][5] While its light yield is relatively low compared to other scintillators like NaI(Tl), this is often compensated for by its other superior properties, particularly its fast decay time and short radiation length.[2][7] A thorough understanding of its scintillating properties and the experimental methods used to characterize them is paramount for the design, calibration, and long-term operation of detectors in demanding applications ranging from fundamental particle physics research to advanced medical imaging.

References

- 1. msesupplies.com [msesupplies.com]

- 2. sot.com.sg [sot.com.sg]

- 3. PbWO4 Crystalï¼PbWO4 Scintillation Crystal [ebocrystal.com]

- 4. PbWO4 Crystal, Scintillators of PWO - Epic Crystal [epic-crystal.com]

- 5. PWO Scintillator Crystal | Advatech UK [advatech-uk.co.uk]

- 6. epic-scintillator.com [epic-scintillator.com]

- 7. osti.gov [osti.gov]

- 8. [2103.13106] Scintillating properties of today available this compound crystals [arxiv.org]

- 9. PbWO₄ | Scintillation Crystal - X-Z LAB [x-zlab.com]

- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 11. A study on the radiation hardness of this compound crystals | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 12. A study on the radiation hardness of this compound crystals | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. 22. Scintillation Detector — Modern Lab Experiments documentation [wanda.fiu.edu]

- 14. researchgate.net [researchgate.net]

- 15. sympnp.org [sympnp.org]

- 16. Analyzing the Energy Resolution of a Lead-Tungstate Calorimeter for a Proposed Two-Photon Exchange Experiment - Fall 2022 Meeting of the APS Division of Nuclear Physics [archive.aps.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Properties of Lead Tungstate (PbWO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core crystal structure and multifaceted properties of lead tungstate (B81510) (PbWO₄). Lead tungstate is a significant inorganic scintillating material with notable applications in high-energy physics, medical imaging, and various other scientific fields. This document delves into its polymorphic structures, physical and optical characteristics, and the methodologies employed for its synthesis and characterization.

Crystal Structure

This compound primarily exists in two crystalline polymorphs: a tetragonal scheelite structure known as stolzite, which is stable at high temperatures, and a monoclinic structure known as raspite, the low-temperature phase.[1][2]

1.1. Scheelite Structure (Stolzite)

The thermodynamically stable phase of this compound at room temperature and above is the scheelite structure, belonging to the tetragonal crystal system.[2] In this configuration, the tungsten (W) atoms are tetrahedrally coordinated with four oxygen (O) atoms, forming isolated [WO₄]²⁻ anions. The lead (Pb) atoms are coordinated with eight oxygen atoms.[3] This structure is responsible for the material's excellent scintillation properties.

1.2. Raspite Structure

Raspite is the monoclinic polymorph of this compound.[1] While less common, it can be synthesized and is found naturally. The raspite phase can transform into the more stable scheelite phase upon heating.[4]

A visual representation of the phase transition from the less stable raspite phase to the stable stolzite phase is provided below.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound (scheelite phase) is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | PbWO₄ | [2] |

| Molar Mass | 455.04 g/mol | |

| Crystal System | Tetragonal (Scheelite) | [2] |

| Space Group | I4₁/a | [2] |

| Lattice Parameters | a = 5.461 Å, c = 12.049 Å | [2] |

| Density | 8.28 g/cm³ | [5][6] |

| Melting Point | 1123 °C | [5] |

| Hardness (Mohs) | 2.5 - 3 | [2] |

| Solubility | Insoluble in water and alcohol | |

| Hygroscopicity | Non-hygroscopic | [6] |

Optical and Scintillation Properties

This compound is highly valued for its optical and scintillation characteristics, which are critical for its application in radiation detection.

| Property | Value | Reference |

| Refractive Index | 2.16 - 2.27 | [5][6] |

| Peak Emission Wavelength | 420 - 530 nm | [5][6] |

| Decay Time | Fast component: ~2-10 ns, Slow component: ~30 ns | [5][6] |

| Light Yield | ~0.5% of NaI(Tl) | [5][6] |

| Radiation Length | 0.89 cm | [5][7] |

| Molière Radius | 2.2 cm | [5][7] |

| Radiation Hardness | High | [5][7] |

The scintillation properties of this compound can be influenced by factors such as temperature and the presence of dopants. For instance, cooling the crystals can lead to an increase in light yield.[8] Doping with trivalent ions like La³⁺, Y³⁺, and Gd³⁺ has been shown to improve the radiation hardness and optical transmittance of the crystals.[9][10][11]

Experimental Protocols

4.1. Crystal Growth

High-quality single crystals of this compound are typically grown from a melt using either the Czochralski or the Bridgman method.[12][13][14]

4.1.1. Czochralski Method

The Czochralski technique involves the following steps:

-

Melt Preparation: High-purity lead oxide (PbO) and tungsten oxide (WO₃) powders are mixed in a stoichiometric ratio and melted in a platinum or iridium crucible.[15]

-

Seeding: A seed crystal with a specific crystallographic orientation is dipped into the molten material.

-

Crystal Pulling: The seed crystal is slowly pulled upwards while being rotated. The temperature of the melt and the pulling rate are precisely controlled to facilitate the growth of a large, single crystal.[16][17]

4.1.2. Bridgman Method

The Bridgman method offers an alternative for growing large single crystals:

-

Material Loading: A polycrystalline this compound charge is placed in a crucible with a conical bottom, where a seed crystal is located.

-

Melting and Solidification: The crucible is heated to melt the material and then slowly lowered through a temperature gradient. Solidification begins at the seed crystal and progresses upwards, forming a single crystal.[12][18][19]

4.2. Crystal Structure Characterization: X-Ray Diffraction (XRD)

X-ray diffraction is the standard technique to confirm the crystal structure and phase purity of the grown this compound crystals.

Protocol:

-

Sample Preparation: A small amount of the this compound crystal is finely ground into a powder. The powder is then mounted on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystal phase (scheelite or raspite) and determine the lattice parameters.[20][21]

4.3. Optical Property Characterization: Photoluminescence Spectroscopy

Photoluminescence spectroscopy is employed to investigate the emission and excitation properties of this compound crystals.

Protocol:

-

Excitation: The crystal is excited by a monochromatic light source, typically a laser or a xenon lamp with a monochromator, at a wavelength shorter than the expected emission.

-

Emission Collection: The light emitted from the sample is collected and passed through a second monochromator.

-

Detection: A photodetector, such as a photomultiplier tube, measures the intensity of the emitted light as a function of wavelength, generating the photoluminescence spectrum.[22][23]

Applications

The unique properties of this compound crystals make them indispensable in several high-tech applications. Their high density, short radiation length, and fast decay time are particularly advantageous for use in electromagnetic calorimeters in high-energy physics experiments, such as the Compact Muon Solenoid (CMS) at CERN.[3][5] In the medical field, these crystals are utilized in Positron Emission Tomography (PET) scanners for the detection of gamma rays.[7]

The following diagram illustrates the logical workflow of a this compound crystal within a particle detector.

References

- 1. researchgate.net [researchgate.net]

- 2. Stolzite - Wikipedia [en.wikipedia.org]

- 3. Crystal Calorimeter [cms.cern]

- 4. researchgate.net [researchgate.net]

- 5. msesupplies.com [msesupplies.com]

- 6. PbWO4 Crystalï¼PbWO4 Scintillation Crystal [ebocrystal.com]

- 7. PbWO4 Crystal, Scintillators of PWO - Epic Crystal [epic-crystal.com]

- 8. researchgate.net [researchgate.net]

- 9. Influence of doping on radiation hardness of scintillators based on this compound and cadmium tungstate single crystals | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. Influence of doping on radiation stability of scintillators based on this compound and cadmium tungstate single crystals | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 11. Influence of doping on radiation stability of scintillators based on this compound and cadmium tungstate single crystals | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 12. sic.cas.cn [sic.cas.cn]

- 13. Czochralski method - Wikipedia [en.wikipedia.org]

- 14. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 15. d-nb.info [d-nb.info]

- 16. inc42.com [inc42.com]

- 17. brilliyond.com [brilliyond.com]

- 18. Bridgman Furnace / Crystal Growth Furnace - Carbolite [carbolite.com]

- 19. scribd.com [scribd.com]

- 20. nrc.gov [nrc.gov]

- 21. nf-itwg.org [nf-itwg.org]

- 22. researchgate.net [researchgate.net]

- 23. ossila.com [ossila.com]

Unveiling the Brilliance: A Technical Guide to the Optical and Physical Properties of Lead Tungstate (PbWO4) Crystals

For Researchers, Scientists, and Drug Development Professionals

Lead tungstate (B81510) (PbWO₄) has emerged as a material of significant interest across various scientific disciplines, primarily due to its unique combination of optical and physical characteristics. Its high density and atomic number, coupled with a fast scintillation decay time and excellent radiation hardness, make it an indispensable component in high-energy physics detectors, medical imaging systems, and various photonics applications. This in-depth technical guide provides a comprehensive overview of the core optical and physical properties of PbWO₄ crystals, complete with detailed experimental protocols and data presented for comparative analysis.

Core Physical and Optical Properties of PbWO₄

The intrinsic properties of lead tungstate crystals are summarized below, offering a quantitative foundation for their application in diverse technological fields.

Table 1: Key Physical Properties of PbWO₄ Crystals

| Property | Value | Unit |

| Density | 8.28 | g/cm³ |

| Melting Point | 1123[1][2] | °C |

| Hardness | 3 | Mohs |

| Crystal Structure | Tetragonal, Scheelite-type[3] | - |

| Cleavage Plane | (101)[1][4] | - |

| Hygroscopicity | Non-hygroscopic[1][4][5] | - |

Table 2: Core Optical Properties of PbWO₄ Crystals

| Property | Value | Unit |

| Refractive Index (@ 420-440 nm) | 2.2 - 2.3[6] | - |

| Radiation Length | 0.89 - 0.92[1][4][5][7][8] | cm |

| Molière Radius | 2.19 | cm |

| Peak Emission Wavelength | 420 - 550[4][5][7][8] | nm |

| Scintillation Decay Time | Fast component: <10, Slow component: ~30 | ns |

| Light Yield (relative to NaI(Tl)) | ~0.5 - 1.2 | % |

Experimental Protocols for Characterization

Understanding the properties of PbWO₄ crystals necessitates precise and reproducible experimental measurements. This section outlines the detailed methodologies for key characterization techniques.

Crystal Growth Methodologies

The quality of PbWO₄ crystals is fundamentally dependent on the growth process. Two primary methods are employed for the synthesis of large, high-quality single crystals: the Czochralski and Bridgman methods.

1. Czochralski Method

The Czochralski method is a widely used technique for producing large, single crystals from a melt.[9]

-

Starting Materials: High-purity (99.99% or higher) lead oxide (PbO) and tungsten oxide (WO₃) powders are used as the raw materials.

-

Melt Preparation: The stoichiometric mixture of PbO and WO₃ is placed in a platinum crucible and heated to a temperature slightly above the melting point of PbWO₄ (approximately 1123 °C).[1][2]

-

Crystal Pulling: A seed crystal with the desired crystallographic orientation is dipped into the molten material. The seed is then slowly pulled upwards (e.g., at a rate of 1-3 mm/hour) while being rotated (e.g., at 10-20 rpm).[10]

-

Atmosphere: The growth process is typically carried out in an air or a controlled oxygen-containing atmosphere to maintain stoichiometry and prevent defect formation.

-

Cooling: After the crystal has reached the desired length, it is slowly cooled to room temperature over a period of several hours to minimize thermal stress and prevent cracking.

2. Bridgman Method

The Bridgman method involves the directional solidification of a molten charge in a crucible.[11]

-

Crucible and Charge Preparation: A crucible, typically made of platinum, is filled with the high-purity PbO and WO₃ starting materials. A seed crystal may be placed at the bottom of the crucible.

-

Furnace Setup: The crucible is placed in a vertical or horizontal furnace with a defined temperature gradient. The furnace has a hot zone, where the material is completely molten, and a cooler zone.

-

Solidification: The crucible is slowly moved from the hot zone to the cold zone (e.g., at a rate of 1-5 mm/hour). Solidification begins at the cooler end, ideally initiating from the seed crystal, and progresses through the entire melt.

-

Atmosphere and Cooling: Similar to the Czochralski method, a controlled atmosphere is maintained, and a slow cooling process is essential to obtain a high-quality crystal.

Optical Property Characterization

1. Optical Transmittance Spectroscopy

This technique measures the amount of light that passes through a crystal as a function of wavelength, providing insights into its transparency and absorption characteristics.

-

Sample Preparation: A PbWO₄ crystal is cut and polished to have two parallel and optically flat surfaces. The thickness of the sample is measured precisely.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used. One beam passes through the sample, and the other serves as a reference.

-

Measurement Procedure:

-

A baseline spectrum is recorded without the sample to account for the instrument's response.

-

The prepared PbWO₄ sample is placed in the sample beam path.

-

The transmittance is measured over a specific wavelength range (e.g., 300 nm to 800 nm).

-

-

Data Analysis: The transmittance spectrum reveals the absorption edge of the crystal, which is the wavelength below which the material becomes opaque. The presence of any absorption bands within the transmission window can indicate the presence of defects or impurities.

2. Photoluminescence and Scintillation Spectroscopy

These methods are used to study the light emission properties of PbWO₄ when excited by photons (photoluminescence) or ionizing radiation (scintillation).

-

Excitation Sources:

-

Photoluminescence: A UV lamp or a laser with a specific wavelength is used to excite the crystal.

-

Scintillation: An X-ray source or a radioactive source (e.g., ¹³⁷Cs, ⁶⁰Co) is used to induce scintillation.

-

-

Detection System: The emitted light is collected and analyzed by a spectrometer coupled with a photodetector, such as a photomultiplier tube (PMT) or a CCD camera.

-

Measurement of Emission Spectrum: The intensity of the emitted light is recorded as a function of wavelength to determine the peak emission wavelengths.

-

Measurement of Decay Time: The time profile of the scintillation pulse is measured to determine the decay time components. This is often done using the time-correlated single-photon counting (TCSPC) technique.

-

Measurement of Light Yield: The total number of photons emitted per unit of energy deposited by the ionizing radiation is measured. This is often done by comparing the signal from the PbWO₄ crystal to that of a standard scintillator with a known light yield (e.g., NaI(Tl)).

Physical Property Characterization

1. Density Measurement

The density of a PbWO₄ crystal can be determined using the Archimedes' principle.

-

Procedure:

-

The dry weight of the crystal is measured in air.

-

The crystal is then immersed in a liquid of known density (e.g., distilled water), and its immersed weight is measured.

-

The density of the crystal is calculated using the formula: ρ_crystal = (W_air / (W_air - W_liquid)) * ρ_liquid where W_air is the weight in air, W_liquid is the weight in the liquid, and ρ_liquid is the density of the liquid.

-

2. Hardness Measurement

The Mohs hardness scale is a qualitative method used to determine the scratch resistance of a material.

-

Procedure: A set of standard minerals with known Mohs hardness is used. The PbWO₄ crystal is scratched with each standard mineral to determine which minerals it can scratch and which can scratch it. Its position on the Mohs scale is then determined.

3. Radiation Hardness Testing

This is a critical parameter for applications in high-radiation environments.

-

Irradiation: The PbWO₄ crystal is exposed to a controlled dose of ionizing radiation, typically from a ⁶⁰Co gamma-ray source or a high-energy particle beam.

-

Pre- and Post-Irradiation Characterization: The optical properties of the crystal, particularly its transmittance and light yield, are measured before and after irradiation.

-

Analysis: The degradation of the optical properties as a function of the absorbed dose is quantified. The recovery of these properties over time after irradiation (annealing) can also be studied.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. sic.cas.cn [sic.cas.cn]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. Czochralski method - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

Lead Tungstate (PbWO₄) in High-Energy Physics: A Technical Guide

Introduction

Lead tungstate (B81510) (PbWO₄), a dense, inorganic scintillating crystal, has emerged as a critical material in the field of high-energy physics, particularly for the construction of electromagnetic calorimeters (ECALs). Its unique combination of properties, including high density, fast response, and radiation hardness, makes it an ideal choice for detecting and measuring the energy of high-energy particles like electrons and photons. This technical guide provides an in-depth overview of the applications of lead tungstate in high-energy physics, detailing its fundamental properties, the experimental protocols for its use, and its role in prominent experiments.

Core Properties of this compound

The suitability of this compound for high-energy physics applications stems from a confluence of its intrinsic physical and optical characteristics. These properties allow for the construction of compact, high-resolution, and robust detectors capable of operating in the demanding environments of particle accelerators.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound scintillating crystals.

| Property | Value | Unit |

| Density | 8.28 - 8.3 | g/cm³ |

| Radiation Length | 0.89 - 0.92 | cm |

| Molière Radius | 2.0 - 2.19 | cm |

| Decay Time (fast component) | 2 - 30 | ns |

| Peak Emission Wavelength | 420 - 550 | nm |

| Light Yield (relative to NaI(Tl)) | ~0.5 | % |

| Refractive Index | 2.16 | |

| Melting Point | 1123 | °C |

This data is compiled from multiple sources.[1][2][3][4]

Key Advantages in High-Energy Physics

The properties listed above translate into several key advantages for the use of PbWO₄ in electromagnetic calorimeters:

-

High Density and Short Radiation Length: The high density of this compound results in a very short radiation length.[3] This allows for the complete absorption of high-energy electrons and photons within a relatively compact crystal, enabling the construction of smaller, more granular detectors. This is crucial for achieving high spatial resolution and separating showers from nearby particles.[5]

-

Small Molière Radius: The small Molière radius, a measure of the transverse size of an electromagnetic shower, further contributes to the high granularity and excellent particle separation capabilities of PbWO₄ calorimeters.[2][3][5]

-

Fast Scintillation Decay Time: this compound has a very fast scintillation decay time, with a significant portion of the light emitted within nanoseconds.[1][2][3] This rapid response is essential for handling the high event rates at modern particle colliders like the Large Hadron Collider (LHC), minimizing signal pile-up.

-

Radiation Hardness: PbWO₄ exhibits strong resistance to radiation damage, a critical requirement for detectors operating in the intense radiation environments of high-energy physics experiments.[1][2][3][6] While some degradation of optical transmittance can occur, the material's performance remains stable up to high radiation doses.[2][3]

-

Emission Spectrum: The scintillation light is emitted in the blue-green region of the visible spectrum, which is well-matched to the spectral sensitivity of common photodetectors like photomultiplier tubes (PMTs) and avalanche photodiodes (APDs).[1][2]

Experimental Applications and Protocols

This compound crystals are the cornerstone of several major high-energy physics experiments, most notably the Compact Muon Solenoid (CMS) and A Large Ion Collider Experiment (ALICE) at CERN.[1][6][7] They are also utilized in experiments at other facilities like Jefferson Lab.[5]

Prominent Experiments

-

CMS Experiment (CERN): The CMS electromagnetic calorimeter is comprised of nearly 80,000 this compound crystals.[4] These crystals are crucial for the precise measurement of the energy of electrons and photons, which was instrumental in the discovery of the Higgs boson. The operating environment of CMS is particularly challenging, with a strong magnetic field and high radiation levels, underscoring the importance of PbWO₄'s properties.

-

ALICE Experiment (CERN): The ALICE experiment uses this compound crystals in its Photon Spectrometer (PHOS).[7] This detector is designed to measure photons produced in the early stages of heavy-ion collisions, providing insights into the properties of the quark-gluon plasma.[7]

-

Jefferson Lab Experiments: Several experiments at Jefferson Lab, such as the PrimEx and JLab Eta Factory (JEF) experiments, utilize this compound calorimeters for the reconstruction of electromagnetic showers in studies of meson decays and other fundamental processes.[5][8][9]

Experimental Workflow

The construction and operation of a this compound-based calorimeter involves a meticulous multi-stage process, from crystal production to data acquisition and analysis.

Methodologies

-

Crystal Growth and Quality Control: High-quality this compound crystals are typically grown using the Czochralski or modified Bridgman methods from a stoichiometric mixture of lead oxide (PbO) and tungsten oxide (WO₃).[10] After growth, the crystals undergo a controlled annealing process to reduce internal stresses and defects. They are then precisely machined to the required dimensions for the detector.[11] A rigorous quality control process is essential to ensure the performance of the final detector. This includes measuring the optical transmission across the length of the crystal, determining the light yield and its uniformity, and assessing the radiation hardness.[11][12][13] Manufacturers like SICCAS in China and CRYTUR in the Czech Republic have been key suppliers for major experiments.[10]

-

Detector Module Assembly: Individual crystals are wrapped in a highly reflective material, such as Enhanced Specular Reflector (ESR) foil, to maximize light collection.[13] A photodetector, either a photomultiplier tube (PMT) or an avalanche photodiode (APD), is then optically coupled to one end of the crystal using an optical grease or adhesive. The choice between PMTs and APDs depends on the specific requirements of the experiment, such as the presence of a magnetic field.[4] The entire assembly is then placed in a light-tight housing to prevent external light from reaching the photodetector.[5][13]

-

Calorimeter Integration and Operation: The individual detector modules are arranged in a matrix to form the calorimeter.[12][13] This structure is then installed within the main detector apparatus.[8][9] The signals from the photodetectors are read out by specialized electronics and digitized by flash analog-to-digital converters (ADCs).[8][9] A sophisticated data acquisition (DAQ) system collects and records the data from all the channels.[5]

-

Calibration and Monitoring: The performance of the calorimeter must be continuously monitored and calibrated. The light output of this compound is temperature-dependent, necessitating a stable operating temperature.[4] A light monitoring system, often using LEDs, is employed to track the response of each crystal over time.[4][9] Calibration is performed using various methods, including cosmic rays, radioactive sources, and dedicated particle beams.[5][12]

Logical Relationship of Properties and Application

The following diagram illustrates how the fundamental properties of this compound lead to its successful application in high-energy physics calorimetry.

Future Outlook

This compound continues to be a material of choice for new and upgraded high-energy physics experiments. Ongoing research focuses on further improving its properties, such as light yield and radiation hardness, through doping and optimization of the crystal growth process. The development of novel photodetectors, such as silicon photomultipliers (SiPMs), is also being explored in conjunction with this compound crystals to enhance the performance of future calorimeters.[14] The enduring legacy of this compound in high-energy physics is a testament to its exceptional combination of properties that meet the stringent demands of modern particle detection.

References

- 1. PbWO4 Crystalï¼PbWO4 Scintillation Crystal [ebocrystal.com]

- 2. PbWO4 Crystal, Scintillators of PWO - Epic Crystal [epic-crystal.com]

- 3. epic-scintillator.com [epic-scintillator.com]

- 4. Crystal Calorimeter [cms.cern]

- 5. indico.bnl.gov [indico.bnl.gov]

- 6. msesupplies.com [msesupplies.com]

- 7. ALICE experiment - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. High-quality this compound crystals available for EM-calorimetry in high-energy physics | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. Mass Growth of Large PbWo4 Single Crystals for Particle Detection in High-Energy Physics Experiments [vivabooksindia.com]

- 12. A Prototype of Electromagnetic Calorimeter Constructed of this compound | Semantic Scholar [semanticscholar.org]

- 13. A Prototype of Electromagnetic Calorimeter Constructed of this compound - ProQuest [proquest.com]

- 14. The beam test of the this compound calorimeter prototype with SiPM readout at Jefferson Lab (Conference) | OSTI.GOV [osti.gov]

Lead Tungstate (PbWO4): A Comprehensive Technical Guide for Photoelectric Applications in Photonics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead tungstate (B81510) (PbWO4), an inorganic scintillating crystal, has garnered significant attention within the photonics community for its exceptional photoelectric properties. Its high density, rapid decay time, and excellent radiation hardness make it a material of choice for a variety of demanding applications, ranging from high-energy physics to medical imaging.[1][2][3] This technical guide provides an in-depth overview of the core properties, experimental protocols for synthesis and characterization, and key applications of PbWO4 as a photoelectric crystal.

Core Properties of Lead Tungstate (PbWO4)

PbWO4 is a dense material with a high atomic number, which contributes to its excellent stopping power for high-energy photons.[1] Its fast scintillation decay time allows for high count rates and precise timing measurements.[1][2][3] The material's emission spectrum is well-matched to the spectral sensitivity of many common photodetectors.[1]

Physical and Scintillation Properties

The key physical and scintillation properties of undoped PbWO4 are summarized in the table below. These properties can be tailored through doping with various ions to enhance specific characteristics, such as light yield and radiation hardness.

| Property | Value | Unit |

| Density | 8.28 | g/cm³ |

| Radiation Length | 0.92 | cm |

| Molière Radius | 2.19 | cm |

| Melting Point | 1396 | K |

| Refractive Index | 2.16 | - |

| Hygroscopic | No | - |

| Cleavage | (101) | - |

| Emission Peak | 440 - 530 | nm |

| Decay Constant | 6 / 30 | ns |

| Light Yield (relative to NaI:Tl) | 0.5 | % |

Table 1: Key physical and scintillation properties of undoped PbWO4.[1]

Impact of Doping on PbWO4 Properties

Doping PbWO4 with trivalent ions such as Yttrium (Y3+), Lanthanum (La3+), and Antimony (Sb3+) has been shown to significantly improve its scintillation properties and radiation hardness.[4] These dopants can alter the defect structures within the crystal lattice, leading to enhanced luminescence and reduced formation of color centers under irradiation.

| Dopant | Effect on Properties |

| Yttrium (Y3+) | Improves optical transmission and radiation hardness. Can lead to an increase in light yield after low-dose irradiation. |

| Lanthanum (La3+) | Significantly improves luminescence properties. Increases the concentration of lead vacancies. |

| Antimony (Sb3+) | Enhances luminescence and can increase the concentration of lead vacancies. |

Table 2: Effects of common trivalent dopants on the properties of PbWO4.[4]

Experimental Protocols

The synthesis and characterization of high-quality PbWO4 crystals are critical for their application in advanced photonic devices. The following sections detail the primary experimental methods employed.

Crystal Growth Methodologies

The Czochralski method is a widely used technique for growing large, high-quality single crystals of PbWO4.[5]

Protocol:

-

Melt Preparation: High-purity lead oxide (PbO) and tungsten oxide (WO3) powders are mixed in a stoichiometric ratio and placed in a platinum crucible.

-

Melting: The crucible is heated in a furnace to a temperature above the melting point of PbWO4 (1123 °C).

-

Seeding: A seed crystal of PbWO4, mounted on a rotating rod, is lowered to touch the surface of the melt.

-

Crystal Pulling: The seed crystal is slowly pulled upwards while being rotated. Precise control of the pulling rate, rotation speed, and temperature gradients is crucial for growing a large, single crystal.[6]

-

Cooling: After the crystal has reached the desired size, it is slowly cooled to room temperature to minimize thermal stress and prevent cracking.

The modified Bridgman method is another effective technique for growing large PbWO4 single crystals, offering advantages in terms of operational simplicity and the ability to grow multiple crystals simultaneously.[7]

Protocol:

-

Charge Preparation: Stoichiometric amounts of high-purity PbO and WO3 powders are thoroughly mixed.

-

Crucible Loading: The mixed powder is loaded into a platinum crucible with a seed crystal at the bottom. The crucible is then sealed to prevent evaporation.

-

Furnace Placement: The crucible is placed in a vertical furnace with a specific temperature gradient, where the top is hotter than the bottom.

-

Melting and Solidification: The charge is completely melted in the upper hot zone of the furnace. The crucible is then slowly lowered through the temperature gradient. Crystal growth begins at the seed and proceeds upwards as the melt solidifies.

-

Cooling: Once the entire melt has solidified, the crucible is slowly cooled to room temperature.

Characterization Techniques

TSC spectroscopy is a powerful technique for characterizing defect-related energy levels (traps) within the band gap of PbWO4 crystals.[8][9][10]

Protocol:

-

Sample Preparation: A thin, polished slice of the PbWO4 crystal is prepared with electrical contacts on opposite faces.

-

Cooling and Excitation: The sample is cooled to a low temperature (e.g., 20 K) in a cryostat. It is then illuminated with a light source to fill the trap levels with charge carriers.

-

Heating and Measurement: The light source is turned off, and the sample is heated at a constant rate. A bias voltage is applied across the sample, and the resulting current (the thermally stimulated current) is measured as a function of temperature.

-

Data Analysis: The TSC spectrum (current vs. temperature) reveals peaks corresponding to the release of carriers from different trap levels. The activation energy of these traps can be calculated from the peak positions.

PL spectroscopy is used to investigate the luminescent properties of PbWO4, providing insights into the emission centers and energy transfer mechanisms.

Protocol:

-

Excitation: The PbWO4 crystal is excited by a monochromatic light source, such as a laser or a lamp with a monochromator, with a photon energy greater than the material's bandgap.

-

Emission Collection: The light emitted from the sample is collected by a lens and directed into a spectrometer.

-

Spectral Analysis: The spectrometer disperses the emitted light by wavelength, and a detector measures the intensity at each wavelength.

-

Data Interpretation: The resulting photoluminescence spectrum reveals the characteristic emission bands of the material, which can be correlated with specific electronic transitions and defect centers.

These techniques are used to determine the optical properties of PbWO4, such as its transmittance, absorbance, and refractive index.

Protocol:

-

Sample Preparation: A well-polished, parallel-faced sample of the PbWO4 crystal is prepared.

-

Measurement: A spectrophotometer is used to measure the intensity of light transmitted through and reflected from the sample over a range of wavelengths.

-

Data Analysis (Kramers-Kronig): The reflection data can be analyzed using the Kramers-Kronig relations to determine the real and imaginary parts of the complex refractive index and dielectric function.[11][12][13][14] This provides a comprehensive understanding of the material's optical response.

Applications in Photonics

The unique combination of properties of PbWO4 makes it an indispensable material in several areas of photonics.

High-Energy Physics

PbWO4 crystals are extensively used in electromagnetic calorimeters in high-energy physics experiments, such as the Compact Muon Solenoid (CMS) at CERN's Large Hadron Collider.[1] Their high density and short radiation length enable the construction of compact and highly granular detectors for the precise measurement of the energy of electrons and photons.

Medical Imaging

In the field of medical imaging, PbWO4 is a promising candidate for use in Positron Emission Tomography (PET) scanners.[15][16][17] Its high stopping power for 511 keV gamma rays, fast response, and good energy resolution contribute to the high performance of PET systems, enabling better image quality and lower patient doses.

Conclusion

This compound (PbWO4) stands out as a critical photoelectric crystal in the field of photonics. Its intrinsic properties, which can be further enhanced through controlled doping, make it highly suitable for applications that require efficient detection of high-energy photons with excellent timing resolution. The continued refinement of crystal growth and characterization techniques will undoubtedly lead to further improvements in the performance of PbWO4-based devices, solidifying its role in advancing scientific discovery and medical diagnostics.

References

- 1. PbWO4 Crystalï¼PbWO4 Scintillation Crystal [ebocrystal.com]

- 2. PbWO4 Crystal, Scintillators of PWO - Epic Crystal [epic-crystal.com]

- 3. epic-scintillator.com [epic-scintillator.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. Czochralski method - Wikipedia [en.wikipedia.org]

- 7. sic.cas.cn [sic.cas.cn]

- 8. rrcat.gov.in [rrcat.gov.in]

- 9. researchgate.net [researchgate.net]

- 10. Thermally stimulated current spectroscopy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Kramers-Kronig analysis | Glossary | JEOL Ltd. [jeol.com]

- 13. Kramers-kronig analysis of ratio reflectance spectra measured at an oblique angle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. March 21, 2023 - Scintillation Crystals for PET: What You Need to Know | Berkeley Nucleonics Corporation [berkeleynucleonics.com]

- 16. Scintillation crystals for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Unveiling the Core Characteristics of Lead Tungstate Scintillators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental characteristics of lead tungstate (B81510) (PbWO₄) scintillators, materials renowned for their exceptional properties in high-energy physics and medical imaging. This document provides a comprehensive overview of their physical, chemical, and scintillation properties, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Physical and Scintillation Properties

Lead tungstate is a dense, inorganic scintillating crystal that has garnered significant attention due to its unique combination of high density, fast decay time, and excellent radiation hardness. These properties make it an ideal candidate for applications requiring the precise detection of high-energy photons, such as in electromagnetic calorimeters for particle physics experiments and detectors in positron emission tomography (PET) scanners.[1][2][3][4]

Quantitative Data Summary

The key physical and scintillation properties of this compound are summarized in the tables below for easy comparison.

Table 1: Physical Properties of this compound (PbWO₄)

| Property | Value | Unit |

| Chemical Formula | PbWO₄ | - |

| Density | 8.28[3][4] | g/cm³ |

| Melting Point | 1123[4] | °C |

| Radiation Length | 0.89 - 0.92[3][4][5] | cm |

| Molière Radius | 2.19[1][5] | cm |

| Refractive Index | 2.16[1][3][4] | - |

| Hardness | 4 | Mohs |

| Hygroscopicity | Non-hygroscopic[1][3] | - |

| Cleavage | (101)[1][3] | - |

Table 2: Scintillation Properties of this compound (PbWO₄)

| Property | Value | Unit |

| Light Yield (relative to NaI(Tl)) | ~0.5 - 1.2 | % |

| Emission Peak | 420 - 550[1][3][5][6] | nm |

| Decay Time (fast component) | < 2 - 10[1][5][7] | ns |

| Decay Time (slow component) | ~15 - 30[3] | ns |

| Energy Resolution (for 662 keV γ-rays) | ~10-15 | % |

Scintillation Mechanism

The scintillation in undoped this compound is an intrinsic process, meaning it does not rely on the presence of activator ions. The mechanism is based on the creation and radiative decay of self-trapped excitons (STEs). An exciton (B1674681) is a bound state of an electron and a hole. In PbWO₄, these excitons become localized or "trapped" by the lattice, forming STEs. The radiative recombination of these STEs results in the emission of scintillation light. The process is influenced by the presence of intrinsic defects, such as oxygen vacancies, and can be modified by doping with trivalent ions like Y³⁺ or La³⁺ to improve light yield and radiation hardness.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound scintillators.

Crystal Growth

High-quality PbWO₄ single crystals are typically grown using the Czochralski or Bridgman method from high-purity (99.99% or higher) PbO and WO₃ powders.

Czochralski Method Workflow:

Bridgman Method Workflow:

Light Yield Measurement

The light yield of a scintillator is a measure of its efficiency in converting absorbed radiation energy into light.

Experimental Protocol:

-

Sample Preparation: A PbWO₄ crystal of known dimensions is polished and optically coupled to a photomultiplier tube (PMT) using optical grease.

-

Setup: The crystal-PMT assembly is placed in a light-tight box. A gamma-ray source with a known energy, typically ¹³⁷Cs (662 keV), is positioned at a fixed distance from the crystal.

-

Data Acquisition: The PMT output signal is fed into a preamplifier, a shaping amplifier, and then to a multi-channel analyzer (MCA) to record the pulse height spectrum.

-

Analysis: The photopeak in the spectrum is identified, and its position (channel number) is determined. This is proportional to the light yield. The system is calibrated using a scintillator with a known light yield (e.g., NaI(Tl)). The relative light yield is calculated by comparing the photopeak position of PbWO₄ with that of the reference scintillator.

References

The Advent of a Heavy Scintillator: A Technical Chronicle of Lead Tungstate

A pivotal development in high-energy physics and medical imaging, the discovery and refinement of lead tungstate (B81510) (PbWO₄) as a scintillator material marked a significant advancement in radiation detection technologies. Its unique combination of high density, rapid decay time, and radiation hardness has made it indispensable for cutting-edge scientific endeavors, most notably in the electromagnetic calorimeter of the Compact Muon Solenoid (CMS) experiment at CERN's Large Hadron Collider.

This in-depth technical guide explores the history of lead tungstate's discovery as a scintillator, detailing the key scientific milestones, the evolution of its material properties, and the experimental methodologies used to characterize this crucial material.

A Serendipitous Discovery and Early Development

The early 1990s saw a burgeoning need for a novel scintillator material that could withstand the harsh radiation environments and high event rates anticipated at the then-upcoming Large Hadron Collider. The credit for the initial discovery of this compound's scintillation properties goes to a group of researchers from the Institute for Scintillation Materials in Ukraine, with L.L. Nagornaya playing a key role. Their pioneering work in the early 1990s revealed the potential of PbWO₄ as a dense and fast inorganic scintillator.

Subsequent intensive research and development efforts were spearheaded by a collaboration of scientists, with M.V. Korzhik and his team at the Institute for Nuclear Problems in Minsk, Belarus, making significant contributions. This research was strongly motivated by the stringent requirements of the CMS experiment, which necessitated a scintillator with a short radiation length and Molière radius to enable the construction of a compact and high-resolution electromagnetic calorimeter.

The development of this compound can be broadly categorized into several key phases:

-

Initial Discovery (Early 1990s): The first observations of scintillation in PbWO₄ crystals were made, sparking interest in its potential applications.

-

Intensive R&D for High-Energy Physics (Mid-1990s): A concerted effort was made to understand and improve the material's properties, focusing on radiation hardness and optimizing the scintillation light output. This period saw extensive studies on the effects of doping and crystal growth conditions.

-

Industrialization and Mass Production (Late 1990s - Early 2000s): The focus shifted to developing reliable and scalable methods for producing large, high-quality PbWO₄ crystals to meet the demands of the CMS experiment.

Scintillation Properties of this compound

This compound is an intrinsically scintillating material, meaning it does not require the addition of an activator dopant to produce light. Its scintillation properties are a complex interplay of its electronic band structure and the presence of specific lattice defects.

Key Scintillation Parameters

The performance of this compound as a scintillator is characterized by several key parameters, which are summarized in the tables below. These values can vary depending on the crystal's purity, stoichiometry, and the presence of dopants.

| Property | Undoped PbWO₄ | Doped PbWO₄ (Typical) |

| Density | 8.28 g/cm³ | 8.28 g/cm³ |

| Radiation Length | 0.89 cm | 0.89 cm |

| Molière Radius | 2.2 cm | 2.2 cm |

| Peak Emission | ~420-440 nm (blue), ~500 nm (green) | ~420-440 nm |

| Light Yield | Low (~100-300 photons/MeV) | Improved with specific dopants |

| Refractive Index | ~2.2 | ~2.2 |

| Decay Component | Undoped PbWO₄ (Typical) | Doped PbWO₄ (e.g., with Y, Nb) |

| Fast | < 10 ns | ~ 2-5 ns |

| Slow | ~ 10-30 ns | ~ 6-15 ns |

The Scintillation Mechanism

The scintillation process in this compound is primarily attributed to the radiative decay of self-trapped excitons. An exciton (B1674681) is a bound state of an electron and an electron hole which are attracted to each other by the electrostatic Coulomb force. In PbWO₄, these excitons can become localized or "trapped" at specific sites within the crystal lattice, forming what is known as a self-trapped exciton (STE).

The luminescence centers in this compound are associated with the (WO₄)²⁻ tungstate complexes. The absorption of ionizing radiation creates electron-hole pairs in the crystal. These charge carriers can then form excitons which subsequently become self-trapped. The radiative recombination of these STEs results in the emission of scintillation light. The presence of different luminescence centers, including regular (WO₄)²⁻ groups and defect-related centers (often referred to as "green" and "blue" emission centers), contributes to the overall emission spectrum. Doping with elements like niobium (Nb) or yttrium (Y) can modify the defect structure of the crystal, which in turn influences the scintillation properties, often leading to an improved light yield and radiation hardness.

Experimental Protocols for Characterization

The comprehensive characterization of this compound scintillators involves a suite of experimental techniques to quantify their performance. Below are detailed methodologies for key measurements.

Measurement of Light Yield

The light yield, a measure of the number of photons produced per unit of energy deposited, is a critical parameter for a scintillator.

Methodology:

-

Crystal Preparation: The PbWO₄ crystal is optically coupled to a photodetector, typically a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM), using an optical grease to ensure efficient light collection. The crystal and photodetector assembly is housed in a light-tight box.

-

Radioactive Source: A gamma-ray source with a well-defined energy, such as ¹³⁷Cs (662 keV) or ⁶⁰Co (1173 and 1332 keV), is placed at a fixed distance from the scintillator.

-

Data Acquisition: The output signal from the photodetector is processed by a series of electronic modules, including a preamplifier, a shaping amplifier, and a multi-channel analyzer (MCA). The MCA records a pulse height spectrum, where the x-axis represents the signal amplitude (proportional to the number of photons) and the y-axis represents the number of counts.

-

Photopeak Analysis: The spectrum will exhibit a distinct "photopeak" corresponding to the full absorption of the gamma-ray energy in the crystal. The position of this photopeak (in terms of channel number) is determined by fitting it with a Gaussian function.

-

Calibration: The system is calibrated using sources with known energies to establish a relationship between the channel number and the deposited energy.

-

Light Yield Calculation: The light yield is calculated by comparing the photopeak position of the PbWO₄ crystal to that of a reference scintillator with a known light yield (e.g., NaI(Tl)) under the same experimental conditions. The relative light yield is then converted to an absolute value in photons/MeV.

Measurement of Decay Time

The decay time characterizes the speed of the scintillation process.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Excitation Source: A pulsed source of ionizing radiation, such as a pulsed X-ray tube or a pulsed laser, is used to excite the PbWO₄ crystal.

-

"Start" Signal: A "start" signal for a time-to-amplitude converter (TAC) or a time-to-digital converter (TDC) is generated in coincidence with the excitation pulse.

-

"Stop" Signal: The scintillation photons emitted by the crystal are detected by a fast PMT. The first detected photon generates a "stop" signal for the TAC/TDC.

-

Time Spectrum: By repeating this process many times, a histogram of the time differences between the "start" and "stop" signals is accumulated. This histogram represents the decay profile of the scintillation light.

-

Data Analysis: The decay time constants are extracted by fitting the decay curve with one or more exponential functions.

Measurement of Radiation Hardness

Radiation hardness is the ability of a scintillator to maintain its properties after exposure to ionizing radiation.

Methodology:

-

Pre-irradiation Characterization: The light yield, energy resolution, and optical transmittance of the PbWO₄ crystal are measured before irradiation.

-

Irradiation: The crystal is exposed to a controlled dose of radiation, typically from a ⁶⁰Co gamma-ray source or a particle beam, at a specified dose rate.

-

Post-irradiation Characterization: Immediately after and at various time intervals following irradiation, the light yield, energy resolution, and optical transmittance are re-measured.

-

Damage and Recovery Analysis: The degradation of the scintillator's properties as a function of the absorbed dose is quantified. The recovery of these properties over time (annealing) at room temperature or elevated temperatures is also monitored. The radiation-induced absorption is a key parameter, often measured using a spectrophotometer.

Conclusion

The discovery and development of this compound as a scintillator represent a significant achievement in materials science, driven by the demanding requirements of high-energy physics. Its unique properties have enabled groundbreaking discoveries, and it continues to be a material of great interest for a variety of applications where high density and fast timing are paramount. The ongoing research into doping and crystal growth techniques promises further improvements in its performance, ensuring that this compound will remain a key material in the field of radiation detection for the foreseeable future.

Lead Tungstate (PbWO₄): A Technical Guide to its Density and Radiation Hardness

For Researchers, Scientists, and Drug Development Professionals

Lead tungstate (B81510) (PbWO₄) is a high-density inorganic scintillator crystal that has become a critical material in high-energy physics and medical imaging. Its efficacy in these applications is largely defined by two key characteristics: its exceptional density and its remarkable resistance to radiation damage. This technical guide provides an in-depth exploration of these properties, summarizing key quantitative data and outlining the experimental protocols used to characterize this advanced material.

Core Physical and Scintillation Properties

Lead tungstate is distinguished by one of the highest densities among oxide crystals and a very short radiation length, making it an excellent material for absorbing high-energy particles.[1][2] These properties, combined with its fast scintillation decay time, make it particularly suitable for use in electromagnetic calorimeters, such as the one in the Compact Muon Solenoid (CMS) experiment at CERN, and in medical imaging devices like Positron Emission Tomography (PET) scanners.[1][2][3][4]

The key performance metrics of this compound are summarized in the table below for easy comparison.

| Property | Value | Unit |

| Density | 8.28 - 8.3 | g/cm³ |

| Radiation Length | 0.89 - 0.92 | cm |

| Molière Radius | 2.19 - 2.2 | cm |

| Peak Emission Wavelength | 440 - 550 | nm |

| Decay Time (Fast Component) | 2 - 30 | ns |

| Light Yield (relative to NaI:Tl) | ~0.5 | % |

| Refractive Index | ~2.16 | |

| Melting Point | 1396 - 1403 | K |

Understanding Radiation Hardness in this compound

The term "radiation hardness" refers to a material's ability to withstand performance degradation when exposed to ionizing radiation. For a scintillator like PbWO₄, the primary concern is the loss of optical transparency, which reduces the amount of scintillation light that can be detected.

Mechanisms of Radiation Damage

The predominant cause of radiation damage in this compound is the formation of "color centers," which are point defects in the crystal lattice that absorb light in the scintillation emission spectrum.[5][6][7] These defects are primarily attributed to oxygen vacancies .[6][8]

When high-energy radiation passes through the crystal, it can displace atoms from their lattice sites, creating vacancy-interstitial pairs known as Frenkel defects.[9] In PbWO₄, oxygen vacancies act as electron traps. When they capture an electron, they form a color center that absorbs light, leading to a decrease in the material's transparency and, consequently, a lower detected light yield. The scintillation mechanism itself, which involves the creation of photons, is generally not damaged by radiation.[5][6]

The logical relationship between radiation exposure and performance degradation can be visualized as follows:

Improving Radiation Hardness

Research has shown that the radiation hardness of PbWO₄ can be significantly improved through two main strategies:

-

Doping: Introducing specific dopants, such as Lanthanum (La), can improve the optical transparency of the crystals, particularly in the shorter wavelength region of the scintillation light.

-

Thermal Annealing: Post-growth annealing of the crystals in an oxygen-rich atmosphere is a crucial step to reduce the concentration of intrinsic oxygen vacancies.[6][8] This process helps to "fill in" the vacancies, thereby reducing the number of potential color centers that can be formed upon irradiation.

Experimental Protocols

Characterizing the radiation hardness and properties of this compound requires precise and repeatable experimental procedures. Below are detailed methodologies for key experiments.